molecular formula C18H26O3 B1326223 Ethyl 8-(4-ethylphenyl)-8-oxooctanoate CAS No. 898778-32-0

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate

Cat. No. B1326223
M. Wt: 290.4 g/mol
InChI Key: GLJQDLOUBWZMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate is an organic compound. It likely contains an ester functional group, given the “octanoate” in its name, and a phenyl group, given the “(4-ethylphenyl)” in its name .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-ethylphenyl compound with an 8-oxooctanoic acid or derivative in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally .

Scientific Research Applications

Chemoenzymatic Synthesis Applications

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate and its derivatives have applications in chemoenzymatic synthesis. For example, ethyl 2-hydroxy-3-oxooctanoate can be reduced using immobilized baker's yeast, yielding compounds with high diastereoselectivity and enantioselectivity. These compounds can then be transformed into valuable chemical intermediates like 5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).

Catalysis and Polymer Science

The compound has been used in the study of new heterogeneous catalysts, where it aids in understanding the synergies between acidic and hydrophilic sites in polymer structures, thus enhancing the efficiency of certain catalytic processes (Negm, Betiha, Alhumaimess, Hassan, & Rabie, 2019).

Pharmaceutical Synthesis

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate and related compounds are utilized in the synthesis of pharmaceutical intermediates. For instance, its reduction to chiral precursors for synthesis of essential pharmaceuticals like (R)-α-lipoic acid has been documented (Chen, Zheng, Ni, Zeng, & Xu, 2014).

Educational Applications in Green Chemistry

It has been part of educational experiments in organic chemistry labs, teaching students about green Suzuki coupling reactions, and its role in synthesizing compounds with potential pharmaceutical applications (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 8-(4-ethylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-15-11-13-16(14-12-15)17(19)9-7-5-6-8-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJQDLOUBWZMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645759
Record name Ethyl 8-(4-ethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate

CAS RN

898778-32-0
Record name Ethyl 4-ethyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-ethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.